Dihydrodaidzein Dihydrodaidzein Dihydrodaidzein is a hydroxyisoflavanone that is isoflavanone carrying two hydroxy substituents located at positions 4' and 7. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 17238-05-0
VCID: VC21340483
InChI: InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2
SMILES: C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

Dihydrodaidzein

CAS No.: 17238-05-0

Cat. No.: VC21340483

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Dihydrodaidzein - 17238-05-0

CAS No. 17238-05-0
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name 7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2
Standard InChI Key JHYXBPPMXZIHKG-UHFFFAOYSA-N
SMILES C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Canonical SMILES C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Melting Point 250 °C

Chemical Structure and Properties

Dihydrodaidzein belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton that bears a ketone at position C4. Thus, dihydrodaidzein is considered to be a flavonoid . The chemical structure of dihydrodaidzein is characterized by a reduction of the C-2 and C-3 double bond in daidzein, resulting in a chiral center at the C-3 position .

Molecular Identifiers and Nomenclature

Dihydrodaidzein, also known as 7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one or 7-hydroxy-3-(4-hydroxyphenyl)chroman-4-one, has the molecular formula C₁₅H₁₂O₄ . The compound exists in two enantiomeric forms: (R)-dihydrodaidzein and (S)-dihydrodaidzein, which can be interconverted by the action of dihydrodaidzein racemase .

Table 1: Identifiers and Names of Dihydrodaidzein

PropertyValue
Common NameDihydrodaidzein
CAS Number17238-05-0
Molecular FormulaC₁₅H₁₂O₄
Molecular Weight256.25 g/mol
HMDB IDHMDB0005760
ChEBI IDCHEBI:75842
Other Names7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, 7-hydroxy-3-(4-hydroxyphenyl)chroman-4-one, (+/-)-Dihydrodaidzein

Physical and Chemical Properties

The physical and chemical properties of dihydrodaidzein are instrumental in understanding its behavior in biological systems and its role in metabolic pathways. These properties influence how dihydrodaidzein interacts with enzymes and other biomolecules.

Table 2: Physical and Chemical Properties of Dihydrodaidzein

PropertyValue
Molecular Weight256.25 g/mol
Compound ClassIsoflavanones
Spectral MS-MS Fragmentation163.0388 (92.55%), 123.0441 (3.16%), 135.0441 (1.49%), 257.0813 (1.26%), 137.0233 (0.95%)
Other MS Fragments149.0234375 (100%), 255.06634521484375 (38.62%), 91.01773071289062 (34.75%)
StateSolid

Biosynthesis and Metabolism

Biosynthesis from Daidzein

Dihydrodaidzein is primarily formed from daidzein through the action of specific gut microorganisms. The conversion involves the reduction of the C-2 and C-3 double bond in daidzein, catalyzed by an enzyme known as daidzein reductase (DZNR) . This initial reduction step is crucial for the subsequent conversion to equol, which has significant estrogenic activity.

The biosynthesis of dihydrodaidzein is influenced by various factors, including the presence of specific bacterial strains in the gut microbiota, the pH of the intestinal environment, and the availability of the precursor daidzein. These factors can affect the efficiency of dihydrodaidzein production and, consequently, the production of equol.

Microbial Metabolism

Several bacterial strains have been identified that can convert daidzein to dihydrodaidzein. These bacteria play a crucial role in the metabolism of soy isoflavones in the human intestine, and the variations in gut microbiota composition may explain why only approximately 30-50% of humans can produce equol from daidzein .

Table 3: Bacterial Strains Capable of Converting Daidzein to Dihydrodaidzein

Bacterial StrainSourceConversion ConditionsKey FindingsReference
Niu-O16Bovine rumen contentsAnaerobic, pH 6.0-7.0, 3 daysCompletely reduced up to 800 μM of daidzein to dihydrodaidzein; faster reduction activity compared to Clostridium sp. HGH6
Lactococcus sp. strain 20-92Human microfloraAnaerobicIdentified novel dihydrodaidzein racemase essential for equol biosynthesis
Eggerthella sp. strain Julong 732Human intestineAnaerobicDemonstrated rapid conversion of (R)- and (S)-dihydrodaidzein into the racemate

The bacterial strain Niu-O16 has shown a remarkable ability to convert daidzein to dihydrodaidzein. Under optimal conditions (pH 6.0-7.0), this strain can completely reduce up to 800 μM of daidzein to dihydrodaidzein within 3 days . The stereoisomeric metabolites formed by Niu-O16 are produced in equal amounts, which is attributed to tautomerization reactions occurring on the B-ring of dihydrodaidzein .

Enzymatic Racemization

A novel dihydrodaidzein racemase (L-DDRC) has been identified in Lactococcus sp. strain 20-92 that is involved in equol biosynthesis. This enzyme can convert both the (R)- and (S)-enantiomers of dihydrodaidzein to the racemate . The racemization plays a crucial role in the subsequent steps of equol biosynthesis, as it enables the conversion of (R)-dihydrodaidzein (which is initially produced from daidzein) to (S)-dihydrodaidzein, which is the preferred substrate for the next step in equol production .

The identification of this racemase is significant because it explains how the stereochemistry of dihydrodaidzein is controlled during equol biosynthesis. The enzyme ensures that regardless of which enantiomer of dihydrodaidzein is initially produced, both forms can be utilized in the pathway, thereby increasing the efficiency of equol production.

Role in Equol Production

Equol Biosynthesis Pathway

Dihydrodaidzein serves as an important intermediate in the biosynthesis of equol from daidzein. The general pathway involves the reduction of daidzein to dihydrodaidzein, followed by further reduction to tetrahydrodaidzein, and finally dehydration to form equol .

Table 4: Equol Biosynthesis Pathway from Daidzein

StepSubstrateProductEnzymeKey CharacteristicsReference
1DaidzeinDihydrodaidzeinDaidzein Reductase (DZNR)Initial reduction of C-2 and C-3 double bond
2(R)-Dihydrodaidzein(S)-DihydrodaidzeinDihydrodaidzein Racemase (DDRC)Racemization of chiral center at C-3
3(S)-Dihydrodaidzein(3S,4R)-trans-TetrahydrodaidzeinDihydrodaidzein Reductase (DHDR)Diastereoselective reduction
4(3S,4R)-trans-Tetrahydrodaidzein(3S)-EquolTetrahydrodaidzein Reductase (THDR)Dehydration to form equol

The pathway represents a series of enzymatic reactions that convert daidzein to equol, with dihydrodaidzein playing a pivotal role as the first intermediate. The efficiency of this pathway depends on the activities of the enzymes involved and the availability of the substrates, particularly dihydrodaidzein.

Stereochemistry and Enzymatic Reactions

The stereochemistry of the equol biosynthesis pathway is complex and has been the subject of extensive research. According to studies, daidzein is first converted into (3R)-dihydrodaidzein by daidzein reductase and then into (3S)-dihydrodaidzein by dihydrodaidzein racemase. The final product, (3S)-equol, is generated from (3S)-trans-tetrahydrodaidzein by tetrahydrodaidzein reductase following the conversion of (3S)-dihydrodaidzein into (3S)-trans-tetrahydrodaidzein .

The reduction reaction of dihydrodaidzein to tetrahydrodaidzein catalyzed by dihydrodaidzein reductase is diastereoselective: (R)-dihydrodaidzein and (S)-dihydrodaidzein are converted by dihydrodaidzein reductase into cis-tetrahydrodaidzein and trans-tetrahydrodaidzein, respectively . This stereoselectivity is crucial for the production of the correct isomer of equol with the desired biological activity.

The biosynthetic pathway from daidzein to (S)-equol is feasible in that the configuration at C-3 is retained through the serial reductive reactions. The presence of dihydrodaidzein racemase in the equol biosynthetic pathway plays a role equivalent to that of methylmalonyl-CoA epimerase in β-oxidation of odd-numbered-chain fatty acids .

Research Findings and Applications

Enzyme Engineering for Equol Production

Research has been conducted on engineering enzymes involved in the dihydrodaidzein pathway to enhance equol production. This engineering aims to improve the efficiency of the conversion process and increase the yield of equol, which has potential health applications.

ParameterWild-Type EnzymeP212A Mutant EnzymeChangeImpact on Equol ProductionReference
kcat for (S)-Dihydrodaidzein100%66%-34%Enhanced (S)-equol yield from 83% to 93%
Km for (S)-Dihydrodaidzein100%214%+114%Improved productivity from 59.0 to 69.8 mg/liter/h
kcat/Km for (S)-Dihydrodaidzein100%70%-30%More efficient conversion of (S)-dihydrodaidzein
Activity for (R)-DihydrodaidzeinDetectableUndetectable-Complete selectivity for (S)-dihydrodaidzein

The P212A mutation in dihydrodaidzein reductase represents a significant advancement in the engineering of enzymes for equol production. By enhancing the enantioselectivity of the enzyme, it enables more efficient production of (S)-equol, which is the isomer with the desired biological activity.

Metabolic Studies and Distribution

Metabolic studies have investigated the distribution and metabolism of daidzein and its derivatives, including dihydrodaidzein, in various tissues and organs. These studies provide insights into how dihydrodaidzein is processed in the body and where it exerts its effects.

After intravenous administration of daidzein to mice, dihydrodaidzein and other metabolites were found in the plasma, liver, kidneys, lungs, spleen, and brain . The presence of dihydrodaidzein in these organs suggests that it may have systemic effects beyond its role as an intermediate in equol production.

The metabolism of dihydrodaidzein involves both phase I and phase II reactions. Phase I metabolism includes hydroxylation to form compounds such as 3'-OH-dihydrodaidzein and 6-OH-dihydrodaidzein, while phase II metabolism involves conjugation reactions such as sulfation and glucuronidation . The balance between these metabolic pathways can affect the bioavailability and activity of dihydrodaidzein.

In Vitro Equol Production

Efficient in vitro equol production from daidzein has been achieved using a combination of at least four enzymes, including dihydrodaidzein racemase. The recombinant dihydrodaidzein racemase has been shown to be essential for in vitro equol production from daidzein by a recombinant enzyme mixture .

Table 6: (S)-Equol Production using Recombinant Enzymes

Enzyme SystemSubstrateProductYieldProductivityKey AdvantageReference
tDDDT-WT (Control)500 μM daidzein(S)-equol83% (413 μM)59.0 mg/liter/hEfficient conversion under aerobic conditions
tDDDT-PA (P212A Mutant)500 μM daidzein(S)-equol93% (466 μM)69.8 mg/liter/hHigher yield and productivity
Recombinant enzyme mixture with L-DDRCDaidzein(S)-equolNot specifiedNot specifiedEssential role of L-DDRC in equol production

The development of in vitro systems for equol production represents a promising approach for the synthesis of this beneficial compound. By using recombinant enzymes, it is possible to overcome the limitations of natural gut bacteria, which are often anaerobic and have low productivity.

Future Research Directions

Enhancing Equol Production

Given the health benefits of equol, there is continued interest in developing methods to enhance its production from daidzein through the dihydrodaidzein intermediate. This includes engineering bacteria or enzymes to improve the efficiency of the conversion process.

The P212A mutation in dihydrodaidzein reductase represents one successful approach to enhancing equol production . Further research could explore additional mutations or combinations of mutations that could further improve the efficiency of the conversion process.

Investigating Health Effects

The potential health effects of dihydrodaidzein itself, apart from its role as an intermediate in equol production, warrant further investigation. This includes studying its potential anti-inflammatory, antioxidant, and other properties.

While much attention has been focused on equol due to its high estrogenic activity (about 100 times higher than daidzein itself) , dihydrodaidzein may also have its own biological activities that could contribute to the health benefits of soy consumption. Understanding these activities could lead to new applications for dihydrodaidzein in health and medicine.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator